(2-Fluoro-12-methyltetraphen-7-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-12-methyltetraphen-7-YL)methanol is a chemical compound that belongs to the class of fluorinated alcohols It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a tetraphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-12-methyltetraphen-7-YL)methanol typically involves the fluorination of a tetraphenylmethanol precursor. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-12-methyltetraphen-7-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of fluoro-substituted ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted tetraphenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-12-methyltetraphen-7-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of (2-Fluoro-12-methyltetraphen-7-YL)methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atom can participate in unique interactions with biological molecules, influencing the compound’s binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluoro-7-methyltetraphen-12-yl)methanol
- (2-Fluoro-12-methyltetraphen-7-yl)ethanol
- (2-Fluoro-12-methyltetraphen-7-yl)propanol
Uniqueness
(2-Fluoro-12-methyltetraphen-7-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs. Additionally, the tetraphenyl structure provides a rigid framework, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88637-83-6 |
---|---|
Molekularformel |
C20H15FO |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
(2-fluoro-12-methylbenzo[a]anthracen-7-yl)methanol |
InChI |
InChI=1S/C20H15FO/c1-12-15-4-2-3-5-16(15)19(11-22)17-9-7-13-6-8-14(21)10-18(13)20(12)17/h2-10,22H,11H2,1H3 |
InChI-Schlüssel |
GJSOKVWUNHOUDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CO)C=CC4=C2C=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.